molecular formula C25H29Cl2FO6 B12694822 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) CAS No. 60864-41-7

9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)

Cat. No.: B12694822
CAS No.: 60864-41-7
M. Wt: 515.4 g/mol
InChI Key: MXUPCASLFHNIIF-CYBFZDFUSA-N
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Description

9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid compound. It is characterized by its unique structure, which includes chlorine and fluorine atoms, as well as hydroxyl and acetate groups. This compound is part of the larger class of glucocorticoids, which are known for their anti-inflammatory and immunosuppressive properties .

Preparation Methods

The synthesis of 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves several steps. One common method includes the fluorination at the 6-position and chlorination at the 9 and 11 positions of the steroid backbone. The hydroxyl groups at the 17 and 21 positions are then acetylated to form the diacetate ester . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate the expression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines and enzymes that play a role in inflammation .

Comparison with Similar Compounds

Compared to other glucocorticoids, 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is unique due to its specific halogenation pattern and acetylation. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific applications .

Properties

CAS No.

60864-41-7

Molecular Formula

C25H29Cl2FO6

Molecular Weight

515.4 g/mol

IUPAC Name

[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-9,11-dichloro-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H29Cl2FO6/c1-13(29)33-12-21(32)24(34-14(2)30)8-6-16-17-10-19(28)18-9-15(31)5-7-22(18,3)25(17,27)20(26)11-23(16,24)4/h5,7,9,16-17,19-20H,6,8,10-12H2,1-4H3/t16-,17-,19+,20-,22-,23-,24-,25-/m0/s1

InChI Key

MXUPCASLFHNIIF-CYBFZDFUSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)F)Cl)Cl)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)Cl)C)OC(=O)C

Origin of Product

United States

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